6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-2(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with trifluoromethylating agents under mild conditions. One common method is the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which furnishes various 1,2-dihydroquinolines in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds share a similar core structure but lack the trifluoromethyl group.
1,2-Dihydroquinolines: These derivatives are formed through annulation reactions involving 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C9H6F3NO2 |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-1-2-7-5(3-6)4-15-8(14)13-7/h1-3H,4H2,(H,13,14) |
InChI Key |
NJTZGYQUEMADLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)O1 |
Origin of Product |
United States |
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